tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS: 288251-85-4) is a piperazine-derived compound with a molecular formula of C₁₆H₂₂N₄O₂ and a molecular weight of 302.38 g/mol . It features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a substituted phenyl group bearing amino (-NH₂) and cyano (-CN) groups at the 4- and 2-positions, respectively. This structural motif is critical for its role as an intermediate in synthesizing bioactive molecules, particularly benzimidazoles and PROTAC degraders .
The compound’s synthesis typically involves CuI-catalyzed amination reactions under mild conditions, yielding intermediates with 52–95% efficiency depending on substituents and reaction protocols . Its characterization includes ESI-MS, ¹H NMR, and elemental analysis .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLRBKMCBPXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623618 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-85-4 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between Boc-piperazine and 4-bromo-2-cyanoaniline offers an alternative pathway. This method circumvents the nitro reduction step but requires specialized ligands (e.g., Xantphos) and elevated temperatures (100–120°C). Yields for analogous reactions range from 65–72% .
Reductive Amination
Condensation of Boc-piperazine with 2-cyano-4-nitrobenzaldehyde followed by reductive amination (NaBH₃CN or H₂/Pd) is theoretically feasible but less efficient due to competing imine formation and over-reduction.
Optimization and Yield Considerations
Table 1: Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| SNAr + Hydrogenation | High selectivity, scalable | Multi-step, nitro intermediate | 70–78% |
| Buchwald-Hartwig | Single-step, avoids nitro reduction | High catalyst cost | 65–72% |
| Reductive Amination | Potential for one-pot synthesis | Low efficiency | 50–60% |
Critical Factors for Optimization :
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Catalyst Selection : Pd/C for hydrogenation vs. Pd₂(dba)₃/Xantphos for Buchwald-Hartwig.
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Solvent Purity : Anhydrous DMF or DMSO minimizes side reactions in SNAr.
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Temperature Control : Excessive heat during hydrogenation may degrade the Boc group.
Challenges and Troubleshooting
Byproduct Formation
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Di-Substituted Piperazine : Addressed by using Boc-protected piperazine in stoichiometric excess during SNAr.
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Cyano Group Reduction : Mitigated by employing mild hydrogenation conditions (low pressure, short duration).
Purification Difficulties
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Column Chromatography : Essential for separating mono- and di-substituted piperazines. A hexane/ethyl acetate (3:1 to 1:1) gradient effectively resolves intermediates.
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Recrystallization Solvents : Ethanol or methanol/water mixtures yield high-purity final products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential in treating neurological disorders and certain types of cancer. Its ability to modulate enzyme activity and receptor function is crucial in drug development processes .
Biological Research
- Enzyme Inhibition Studies : It serves as a model compound for studying enzyme inhibitors. For instance, it has been used to explore mechanisms of action against specific receptors involved in disease pathways .
- Receptor Modulation : The compound's interactions with various receptors make it valuable for understanding receptor dynamics and pharmacology .
Organic Synthesis
- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the production of various derivatives with enhanced biological activities.
Case Studies and Findings
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites on enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications:
Key Findings:
Substituent-Driven Reactivity and Bioactivity Electron-Withdrawing Groups (e.g., -CN, -Br): Enhance electrophilicity for nucleophilic substitution (e.g., bromine in pyridine derivatives enables Suzuki coupling ). The cyano group in the target compound stabilizes intermediates via resonance, aiding PROTAC synthesis . Amino Groups: The 4-NH₂ group in phenyl derivatives facilitates hydrogen bonding (N–H⋯O/N interactions), critical for crystallinity and target binding .
Synthetic Efficiency
- Yields vary significantly with steric and electronic effects. For example, bulky substituents (e.g., benzyl in ) reduce yields (58–66%), while simpler analogs (e.g., methylbenzyl in ) achieve near-quantitative yields (98%) .
Physicochemical Properties Polarity: Cyano and amino groups increase polarity, reducing LogS (target compound: ~-3.1) compared to methylpiperazine derivatives (LogS: -1.2) . Crystallinity: Hydrogen-bonding patterns (e.g., N–H⋯O in ) stabilize crystal lattices, influencing solubility and formulation .
Biological Relevance The target compound’s phenyl-cyano-amino motif is pivotal in designing CDK12/13 degraders , while pyrimidine and pyridine analogs show promise in antiviral and kinase inhibition studies .
Biological Activity
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS: 288251-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperazine compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, compounds structurally related to this compound have shown IC50 values in the low micromolar range against several human tumor cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
These findings suggest that modifications to the piperazine structure can enhance anticancer activity .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), which are crucial in cancer progression and metastasis .
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells, a vital process for eliminating malignant cells .
Neuroprotective Effects
Emerging research also indicates potential neuroprotective properties. Compounds within this chemical class exhibit affinity for metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Antiproliferative Activity
A significant study evaluated the antiproliferative effects of various derivatives of piperazine-based compounds, including this compound. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity against different cancer cell lines.
Neuroprotective Potential
In another study focusing on neuroprotective effects, researchers found that certain derivatives could modulate glutamate receptor activity, suggesting a mechanism by which these compounds might protect against excitotoxicity in neuronal cells .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine ring. A standard approach includes:
- Step 1 : Preparation of the Boc-protected piperazine core via coupling of tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 4-chloro-2-cyanoaniline) under nucleophilic aromatic substitution conditions .
- Step 2 : Deprotection and re-functionalization of intermediates using reagents like LiAlH₄ for reduction or KMnO₄ for oxidation, depending on target substituents .
- Key Considerations : Optimize reaction temperatures (e.g., 110°C for SNAr reactions) and solvent systems (e.g., DMF for polar aprotic conditions) to minimize side products .
Q. How is the compound characterized post-synthesis?
Routine characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 3.4–3.8 ppm) .
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 369.5 for C₁₉H₂₅N₅O₂) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What are the primary chemical reactions this compound undergoes?
The electron-deficient cyano and amino groups enable:
- Nucleophilic Substitution : At the piperazine N-atoms using alkyl halides or aryl boronic acids under Buchwald-Hartwig conditions .
- Reductive Amination : Conversion of the cyano group to amines via catalytic hydrogenation (Pd/C, H₂) .
- Oxidation : Formation of amides or ketones using CrO₃ or KMnO₄ .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm its structure?
SC-XRD protocols include:
- Crystallization : Vapor diffusion with solvents like ethyl acetate/hexane to obtain diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 105 K to minimize thermal motion artifacts .
- Refinement : SHELXL software for solving structures, with R-factors <0.05 for high confidence .
- Key Metrics : Analyze bond lengths (e.g., C–N ~1.34 Å in piperazine) and torsion angles to validate stereoelectronic effects .
Q. What intermolecular interactions dominate its crystal packing?
Hirshfeld surface analysis reveals:
- Hydrogen Bonds : N–H···O interactions between the amino group and carbonyl oxygen (2.8–3.0 Å) .
- Van der Waals Forces : Dominated by C–H···π contacts from tert-butyl and phenyl groups, contributing to layered 2D architectures .
- Packing Efficiency : Calculated via CrystalExplorer, showing 65–70% occupancy due to bulky tert-butyl steric effects .
Q. How is computational modeling used to predict its bioactivity?
Methods include:
- Docking Studies : AutoDock Vina to simulate binding to prolyl-hydroxylase (PHD2), a hypoxia-related target, with scoring functions (ΔG ~−8.5 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* basis sets to map electron density at the cyano group, correlating with nucleophilic reactivity .
- MD Simulations : GROMACS for stability analysis of piperazine conformers in aqueous phases .
Q. How do structural modifications affect its antibacterial activity?
- Derivatization : Introducing electron-withdrawing groups (e.g., NO₂) at the phenyl ring enhances Gram-positive activity (MIC ~8 µg/mL vs. S. aureus) .
- SAR Analysis : The cyano group’s planarity improves membrane penetration, while tert-butyl reduces metabolic degradation .
- Bioassay Design : Broth microdilution (CLSI guidelines) with controls (e.g., ciprofloxacin) to quantify MIC/MBC .
Q. What strategies resolve contradictions in reactivity data across studies?
- Controlled Replication : Vary solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd(OAc)₂ vs. CuI) to identify optimal conditions .
- Byproduct Analysis : LC-MS/MS to trace undesired products (e.g., de-Boc intermediates) under acidic conditions .
- Meta-Analysis : Cross-reference crystallographic (CSD) and spectroscopic (NMRShiftDB) databases for consistency checks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
